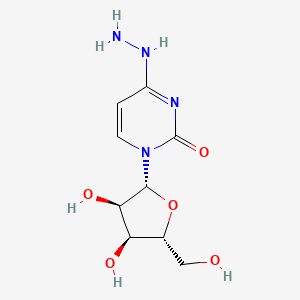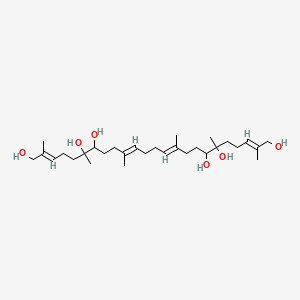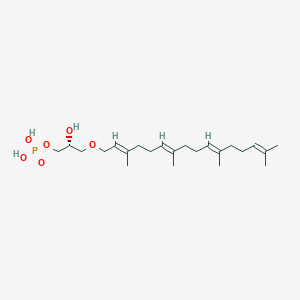![molecular formula C18H21NO4 B1253072 1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)
1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)- is a natural product found in Ammocharis coranica, Brunsvigia radulosa, and Pancratium canariense with data available.
Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrolo[3,2,1-de]phenanthridine derivatives have been a subject of interest due to their unique chemical structures and potential applications. A study highlighted the synthesis of a lycorine-type alkaloid, (-)-amarbellisine, with a similar pyrrolo[de]phenanthridine ring system, isolated from Egyptian Amaryllis belladonna L., showcasing the diversity and synthesis of such compounds (Evidente et al., 2004). Another research demonstrated a one-pot C–H olefination/aza-Michael addition tandem process for synthesizing pyrrolo[3,2,1-de]phenanthridines from 7-phenylindoles, indicating a method for generating a range of these compounds (Yuan et al., 2020).
Biological and Medicinal Research
The biological and medicinal properties of these compounds have been explored in various studies. For instance, pyrrolophenanthridine alkaloids and their derivatives have been evaluated for their antitumor properties, indicating their potential in cancer research (Buyanov et al., 2005). Another study focused on phenanthridine derivatives as promising new anticancer agents, providing insights into their synthesis, biological evaluation, and binding studies, thereby underscoring the significance of such compounds in medicinal chemistry (Azad et al., 2020).
Antiviral Properties
Pyrrolo[1,2-f]phenanthridines have also been studied for their antiviral properties. A research on pyrrolo[1,2-f]phenanthridines and related non-rigid analogues demonstrated their ability to inhibit the replication of HIV-1, indicating the potential of these compounds as antiviral agents (Almerico et al., 2002).
properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-yl) acetate |
InChI |
InChI=1S/C18H21NO4/c1-10(20)23-15-4-3-11-5-6-19-9-12-7-14(21)16(22-2)8-13(12)17(15)18(11)19/h3,7-8,15,17-18,21H,4-6,9H2,1-2H3 |
InChI Key |
LSBMSYLHJUUWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC=C2CCN3C2C1C4=CC(=C(C=C4C3)O)OC |
synonyms |
1-O-acetylnorpluviine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



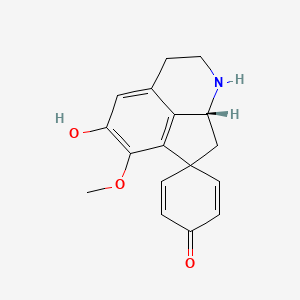
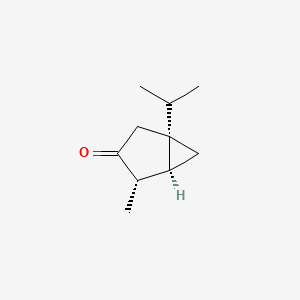
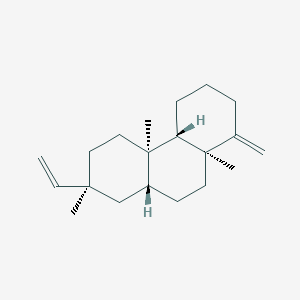
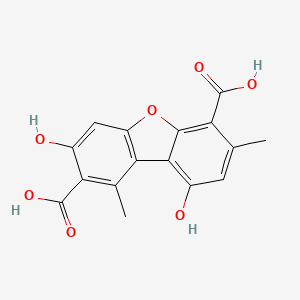
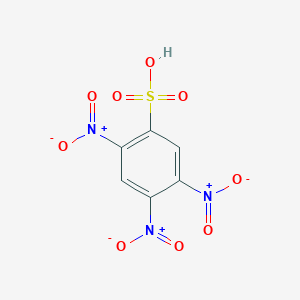
![(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(3R,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1253000.png)
![(4R,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1253003.png)
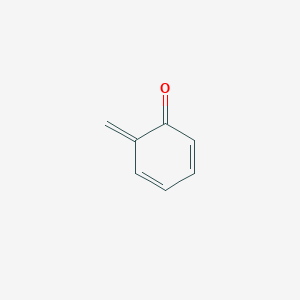
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol](/img/structure/B1253005.png)


